Card-20(22)-enolide, 3-((((7-carboxy-1-oxohexyl)amino)acetyl)oxy)-14-hydroxy-, (3-beta,5-beta)-
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Overview
Description
Card-20(22)-enolide, 3-((((7-carboxy-1-oxohexyl)amino)acetyl)oxy)-14-hydroxy-, (3-beta,5-beta)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including multiple functional groups that contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Card-20(22)-enolide, 3-((((7-carboxy-1-oxohexyl)amino)acetyl)oxy)-14-hydroxy-, (3-beta,5-beta)- typically involves multi-step organic reactions. The process may start with the preparation of the core enolide structure, followed by the introduction of the carboxy-1-oxohexyl group through acylation reactions. The aminoacetyl group can be introduced via amide bond formation, and the hydroxyl group is often added through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Card-20(22)-enolide, 3-((((7-carboxy-1-oxohexyl)amino)acetyl)oxy)-14-hydroxy-, (3-beta,5-beta)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Card-20(22)-enolide, 3-((((7-carboxy-1-oxohexyl)amino)acetyl)oxy)-14-hydroxy-, (3-beta,5-beta)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups play a crucial role in its binding affinity and activity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Card-20(22)-enolide, 3-((((7-carboxy-1-oxohexyl)amino)acetyl)oxy)-14-hydroxy-, (3-beta,5-beta)- include other enolides and compounds with similar functional groups. Examples include:
- Enolide derivatives with different substituents.
- Compounds with similar aminoacetyl and carboxy-1-oxohexyl groups.
Properties
CAS No. |
81072-23-3 |
---|---|
Molecular Formula |
C33H49NO8 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
8-[[2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-oxoethyl]amino]-8-oxooctanoic acid |
InChI |
InChI=1S/C33H49NO8/c1-31-14-11-23(42-30(39)19-34-27(35)7-5-3-4-6-8-28(36)37)18-22(31)9-10-26-25(31)12-15-32(2)24(13-16-33(26,32)40)21-17-29(38)41-20-21/h17,22-26,40H,3-16,18-20H2,1-2H3,(H,34,35)(H,36,37)/t22-,23+,24-,25+,26-,31+,32-,33+/m1/s1 |
InChI Key |
YSHRKKRTCKJWGH-MXGKESLWSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC(=O)CNC(=O)CCCCCCC(=O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CNC(=O)CCCCCCC(=O)O |
Origin of Product |
United States |
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